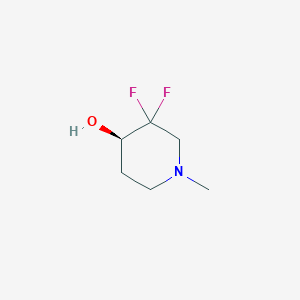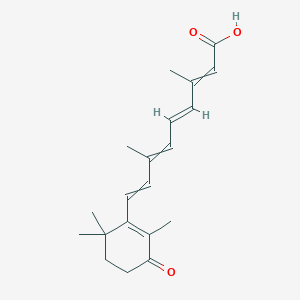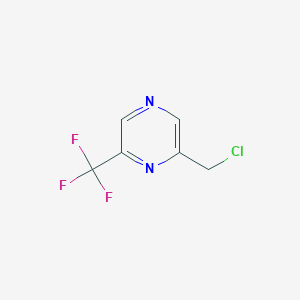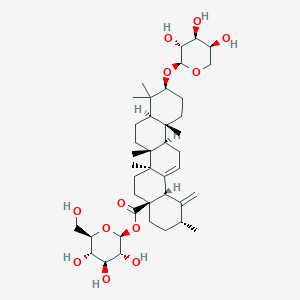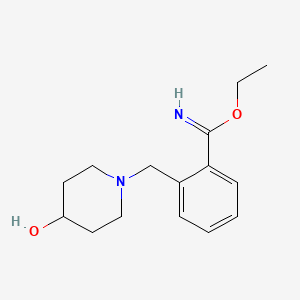![molecular formula C10H9BrO2 B12441841 3-[4-(Bromomethyl)phenyl]prop-2-enoic acid CAS No. 927800-43-9](/img/structure/B12441841.png)
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid, also known as (E)-3-(4-(bromomethyl)phenyl)acrylic acid, is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Bromomethyl)phenyl]prop-2-enoic acid typically involves the bromination of 4-methylphenylprop-2-enoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the double bond in the prop-2-enoic acid moiety can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include saturated carboxylic acids.
Applications De Recherche Scientifique
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[4-(Bromomethyl)phenyl]prop-2-enoic acid involves the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various biological nucleophiles, such as thiol groups in proteins. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(Chloromethyl)phenyl]prop-2-enoic acid
- 3-[4-(Methyl)phenyl]prop-2-enoic acid
- 3-[4-(Hydroxymethyl)phenyl]prop-2-enoic acid
Uniqueness
3-[4-(Bromomethyl)phenyl]prop-2-enoic acid is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- or methyl-substituted analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies .
Propriétés
Numéro CAS |
927800-43-9 |
|---|---|
Formule moléculaire |
C10H9BrO2 |
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
3-[4-(bromomethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,7H2,(H,12,13) |
Clé InChI |
WMPJRZQASMKAHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CBr)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B12441763.png)
![(Z)-2-Methyl-2-butenoic acid (Z)-2-[[3-(7-methoxy-1,3-benzodioxole-5-yl)-2-propenyloxy]carbonyl]-2-butenyl ester](/img/structure/B12441771.png)
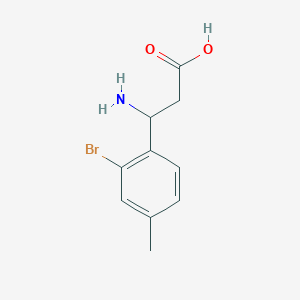
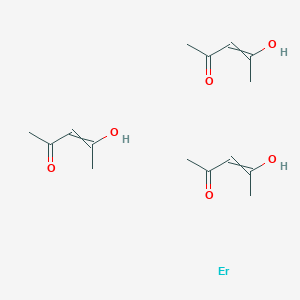


![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
